molecular formula C10H11NO B3361905 (S)-1-(Benzofuran-2-YL)ethanamine CAS No. 939792-89-9

(S)-1-(Benzofuran-2-YL)ethanamine

Cat. No.: B3361905
CAS No.: 939792-89-9
M. Wt: 161.2 g/mol
InChI Key: KJCGVGWCEJJQSW-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(Benzofuran-2-YL)ethanamine is a chiral compound belonging to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of the benzofuran ring imparts unique chemical and biological characteristics to these compounds, making them of significant interest in pharmaceutical and chemical research.

Mechanism of Action

Target of Action

It is known that benzofuran compounds have a broad range of biological activities, indicating that they interact with diverse targets .

Mode of Action

One enantiomer can have a positive biological effect while the other can be harmful or have no effect .

Biochemical Pathways

It’s known that benzofuran compounds can have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that they may interact with multiple biochemical pathways.

Result of Action

The S-isomer of benzofuranylethanol, a compound similar to (S)-1-(Benzofuran-2-YL)ethanamine, has been shown to have antimicrobial properties, inhibiting the growth of bacteria as well as yeast . This suggests that this compound may have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the production of the S-isomer of benzofuranylethanol varies among different vegetables . This suggests that the environment in which this compound is produced or administered could impact its biological activity.

Biochemical Analysis

Biochemical Properties

Benzofuran compounds, including (S)-1-(Benzofuran-2-YL)ethanamine, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They interact with various enzymes and proteins, exerting their effects through these interactions .

Cellular Effects

This compound has been shown to have antimicrobial properties, inhibiting the growth of bacteria as well as yeast . It influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its effects at the molecular level are significant and contribute to its overall biological activity .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being studied .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies are underway to assess any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes . It interacts with transporters and binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the intramolecular Friedel–Crafts reaction, which allows for the direct construction of benzofuran derivatives under metal-free conditions . This method exhibits good functional group tolerance and high yields.

Industrial Production Methods

Industrial production of benzofuran derivatives often employs catalytic processes to ensure high efficiency and yield. For example, the use of phosphoric acid as a catalyst in the Friedel–Crafts reaction has been shown to be effective in producing benzofuran derivatives on a large scale .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Benzofuran-2-YL)ethanamine undergoes various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione, while reduction can produce dihydrobenzofuran derivatives.

Scientific Research Applications

(S)-1-(Benzofuran-2-YL)ethanamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound of (S)-1-(Benzofuran-2-YL)ethanamine, known for its diverse biological activities.

    Benzothiophene: A sulfur analog of benzofuran, also exhibiting significant biological activities.

    Dihydrobenzofuran: A reduced form of benzofuran with different chemical properties.

Uniqueness

This compound is unique due to its chiral nature and the presence of the ethanamine side chain, which imparts distinct biological activities compared to other benzofuran derivatives. Its specific stereochemistry plays a crucial role in its interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

(1S)-1-(1-benzofuran-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-7H,11H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCGVGWCEJJQSW-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2O1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=CC=CC=C2O1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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